molecular formula C19H14N2O3S B2736352 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-82-2

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2736352
CAS No.: 361478-82-2
M. Wt: 350.39
InChI Key: ZPTCNXHUIWZYSE-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H14N2O3S and its molecular weight is 350.39. The purity is usually 95%.
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Scientific Research Applications

Chemosensor for Cyanide Anions

Research has shown that certain derivatives of coumarin benzothiazole, which are structurally related to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide, have been synthesized and investigated for their ability to detect cyanide anions. These compounds exhibit a significant color change and fluorescence quenching when exposed to cyanide, making them useful as chemosensors for detecting this anion (Wang et al., 2015).

Antimicrobial Evaluation and Docking Studies

Another area of interest is the synthesis of similar derivatives for antimicrobial evaluation. Studies have been conducted to synthesize and characterize various derivatives, followed by evaluating their antimicrobial properties. Molecular docking studies have also been a part of this research to understand their potential mechanism of action (Talupur et al., 2021).

Synthesis of New Antibiotics

Research has also been directed towards the synthesis of new antibiotic and antibacterial drugs using derivatives of thiophene-2-carboxamide, a structural component similar to the compound of interest. These studies involve synthesizing various compounds and testing their effectiveness against bacteria (Ahmed, 2007).

Synthesis of Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide Derivatives

There has been significant interest in synthesizing novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, which are structurally related to the compound . These studies focus on the reaction of N-benzyl-2-cyanoacetamide with other compounds, leading to the formation of various derivatives with potential antibacterial properties (Pouramiri et al., 2017).

Eco-Friendly Synthesis Approaches

Environmentally friendly synthesis methods for related compounds have been explored. For example, the synthesis of 2-imino-2H-chromene-3-carboxamides using aqueous solutions, which is a clean and metal-free approach, has been a focus of research (Proença & Costa, 2008).

14C-Labeling of Related Compounds

Studies have been conducted on the 14C-labeling of similar compounds, which is crucial for tracing and studying the behavior of these molecules in biological systems (Saemian et al., 2012).

Crystal Structures of Derivatives

Understanding the crystal structures of related compounds is essential for predicting their chemical behavior and potential applications. Research in this area involves studying the planarity and conformations of these molecules (Gomes et al., 2015).

Synthesis of Biologically Active Derivatives

There is also a focus on synthesizing biologically active derivatives, especially those showing antimicrobial activity. This involves creating new compounds and testing them for their potential use in medical applications (Refat & Fadda, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. It’s always important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve elucidating its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and assessing its safety and potential applications .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c20-10-13-11-5-2-4-8-17(11)25-19(13)21-18(23)16-9-14(22)12-6-1-3-7-15(12)24-16/h1,3,6-7,9H,2,4-5,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTCNXHUIWZYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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